molecular formula C22H13Br3Cl2N2O4 B11547814 2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11547814
M. Wt: 680.0 g/mol
InChI Key: HXTZJWADQYMSGX-ORBVJSQLSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and various functional groups, making it a versatile molecule in chemical research and industrial applications .

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes halogenation, amination, and esterification reactions. For instance, the compound can be synthesized by reacting 2,4-dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol with 2-bromobenzoic acid under specific conditions . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C22H13Br3Cl2N2O4

Molecular Weight

680.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H13Br3Cl2N2O4/c23-13-7-12(10-28-29-20(30)11-32-19-6-5-14(26)9-18(19)27)21(17(25)8-13)33-22(31)15-3-1-2-4-16(15)24/h1-10H,11H2,(H,29,30)/b28-10+

InChI Key

HXTZJWADQYMSGX-ORBVJSQLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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